molecular formula C14H13NO2S B2380074 (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid CAS No. 746677-85-0

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid

Cat. No. B2380074
M. Wt: 259.32
InChI Key: WSGHWUWDWJRTFR-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid, also known as NATCA, is a thiazolidine derivative that has been widely studied for its potential therapeutic applications. NATCA has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Antibacterial Activity

  • (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial activity. For instance, complexes of this compound with Cu(II), Fe(II), and VO(II) displayed bioactivity against Pseudomonas aeruginosa and Streptococcus epidermis, with iron complexes exhibiting the highest efficiency (Nawar et al., 2020). Similarly, other derivatives have been evaluated for their antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli (Patel & Patel, 2015).

Anti-Parkinson's Activity

  • Some novel 2-(naphthalen-1-yl)acetamide derivatives with anti-Parkinson's activity have been synthesized. These compounds exhibited potent free radical scavenging activity, and one particular derivative showed significant anti-Parkinson's activity in a rat model (Gomathy et al., 2012).

Antidiabetic and Antioxidant Properties

  • Thiazolidine-2, 4-dione derivatives, related to (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid, have been synthesized and evaluated for their antidiabetic and antioxidant properties. These compounds showed promising results in in vitro and in vivo studies, with some exhibiting better blood glucose-lowering activity than standard drugs and potent antioxidant activity (Shukla et al., 2020).

Solubility and Stability Studies

  • Research on various derivatives of (4R)-thiazolidine-4-carboxylic acid has provided insights into their solubility, stability, and dissociation constants in aqueous solutions, contributing to the understanding of their chemical properties (Butvin et al., 2000).

Synthesis and Characterization of Derivatives

  • Several studies have been conducted on the synthesis and characterization of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid derivatives, leading to the development of novel compounds with potential biological activities (Neshan et al., 2019).

properties

IUPAC Name

(4R)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHWUWDWJRTFR-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid

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